

Carcinine dihydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Carcinine dihydrochloride

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Carcinine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine, a naturally occurring dipeptide analog, has garnered significant scientific interest due to its multifaceted biological activities. This technical guide provides an in-depth overview of **carcinine dihydrochloride**, the hydrochloride salt form of carcinine, focusing on its chemical structure, physicochemical properties, and key biological functions. The document details its roles as a selective histamine H3 receptor antagonist, a potent antioxidant, and an effective anti-glycation agent. Experimental protocols for assessing these activities are provided, and relevant signaling pathways and workflows are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Chemical Structure and Identification

Carcinine is chemically known as β -alanylhistamine. The dihydrochloride salt is the common form used in research due to its stability and solubility.

Chemical Structure of **Carcinine Dihydrochloride**:

Caption: Chemical structure of **Carcinine Dihydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties of **carcinine dihydrochloride** is presented in the table below.

Property	Value	Reference
IUPAC Name	3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride	[1]
Molecular Formula	C ₈ H ₁₆ Cl ₂ N ₄ O	[1]
Molecular Weight	255.14 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in water (>15 mg/mL)	[3][4][5]
Melting Point	Data not readily available	
pKa (Carcinine)	pKa1: 3.5 (imidazole ring), pKa2: 7.2 (imidazole ring), pKa3: 9.8 (primary amine) (Predicted)	
SMILES	<chem>C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl</chem>	[1]
InChI	InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H	[1]
CAS Number	57022-38-5	[3][6]

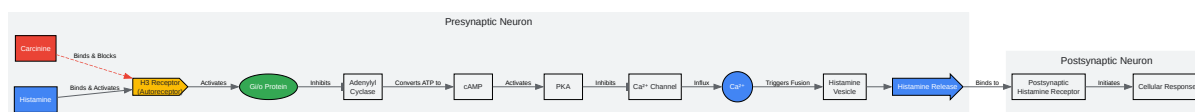
Biological Activities and Mechanism of Action

Carcinine dihydrochloride exhibits a range of biological activities, primarily as a histamine H3 receptor antagonist, an antioxidant, and an anti-glycation agent.

Histamine H3 Receptor Antagonism

Carcinine is a selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. [7][8] By blocking the H3 receptor, carcinine increases the release of histamine and other neurotransmitters, leading to its potential therapeutic effects in neurological and cognitive disorders.[7]

Signaling Pathway of Histamine H3 Receptor Antagonism by Carcinine:



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Caption: Carcinine blocks the H3 autoreceptor, preventing histamine-mediated feedback inhibition and thereby increasing histamine release.

Antioxidant Activity

Carcinine demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2][9] This activity is attributed to its ability to quench free radicals and chelate pro-oxidant metal ions.[9]

Anti-glycation Activity

Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and various diseases. Carcinine acts as an anti-glycation agent by trapping reactive carbonyl species, thereby preventing the formation of AGEs and the subsequent cross-linking of proteins.[2][10]

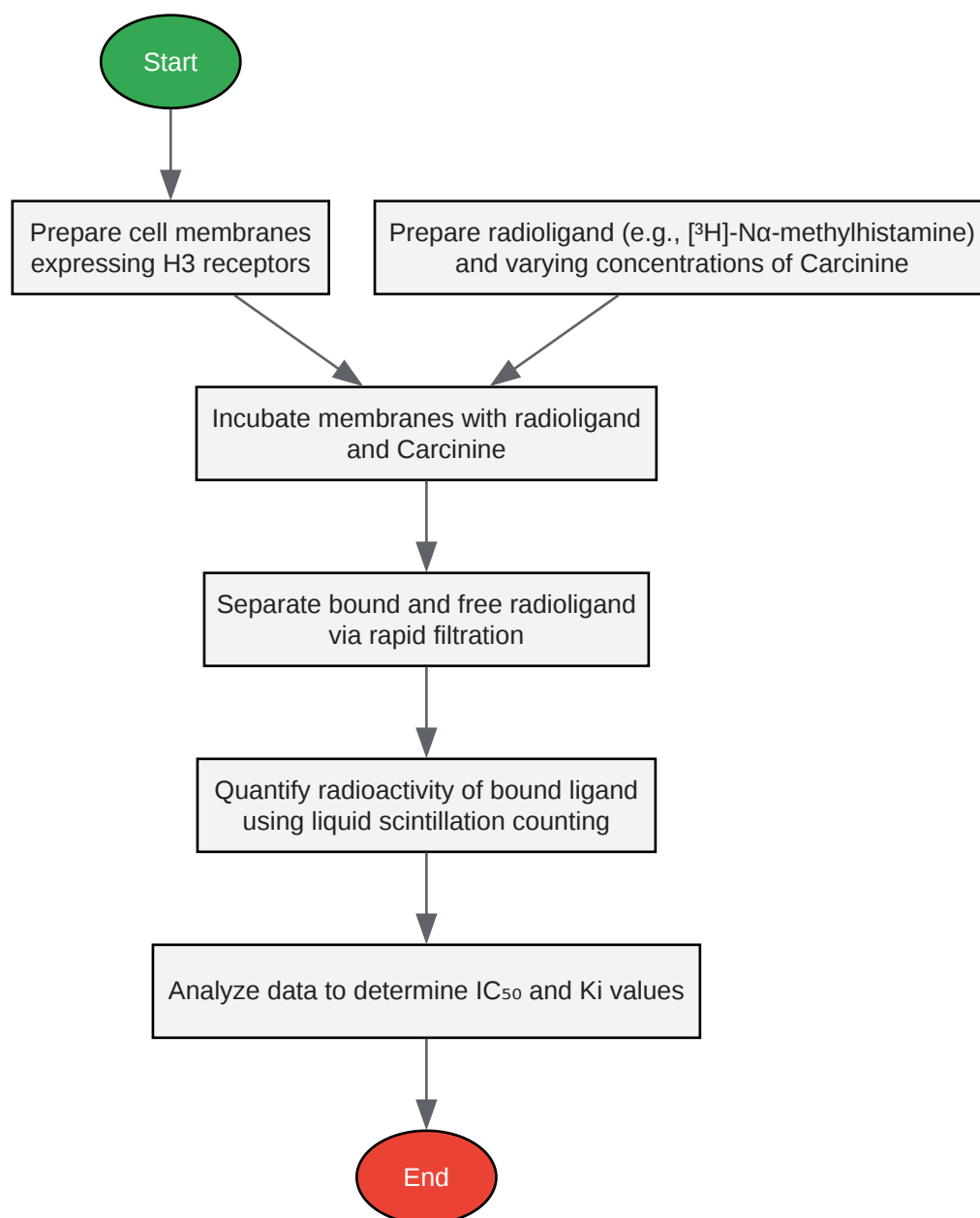
Experimental Protocols

Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity of **carcinine dihydrochloride** for the histamine H3 receptor.

Methodology: Radioligand competition binding assays are commonly employed.

Workflow:



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Caption: Workflow for a competitive histamine H3 receptor binding assay.

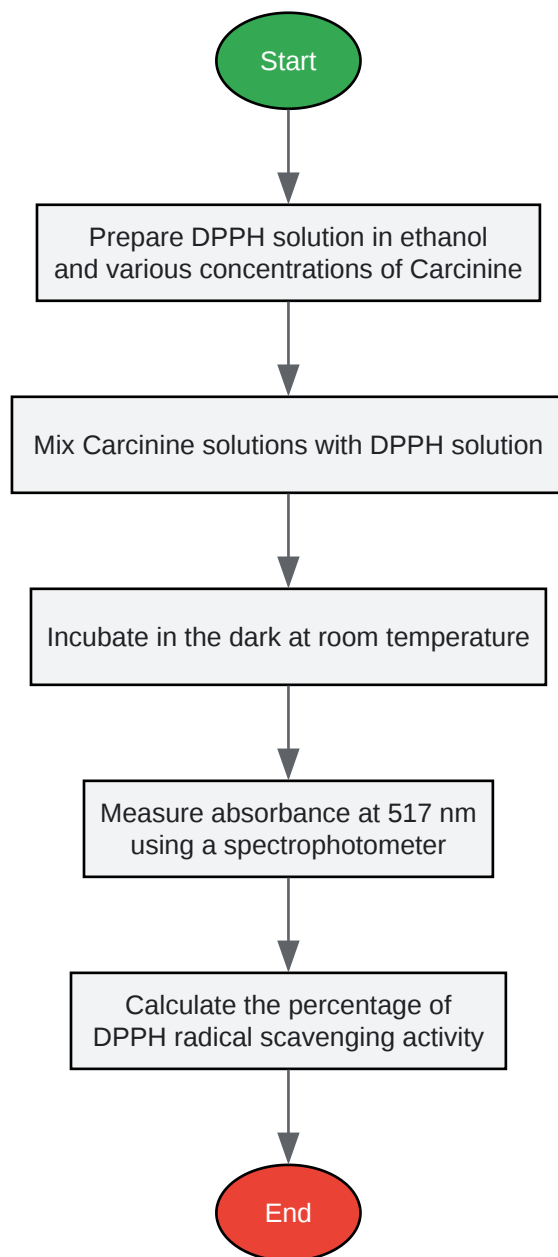
Data Analysis: The concentration of carcine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.

Antioxidant Activity Assessment

Objective: To evaluate the free radical scavenging capacity of **carcinine dihydrochloride**.

Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method.

Workflow:



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Caption: Workflow for the DPPH radical scavenging assay.

Data Analysis: The percentage of scavenging activity is calculated using the formula:

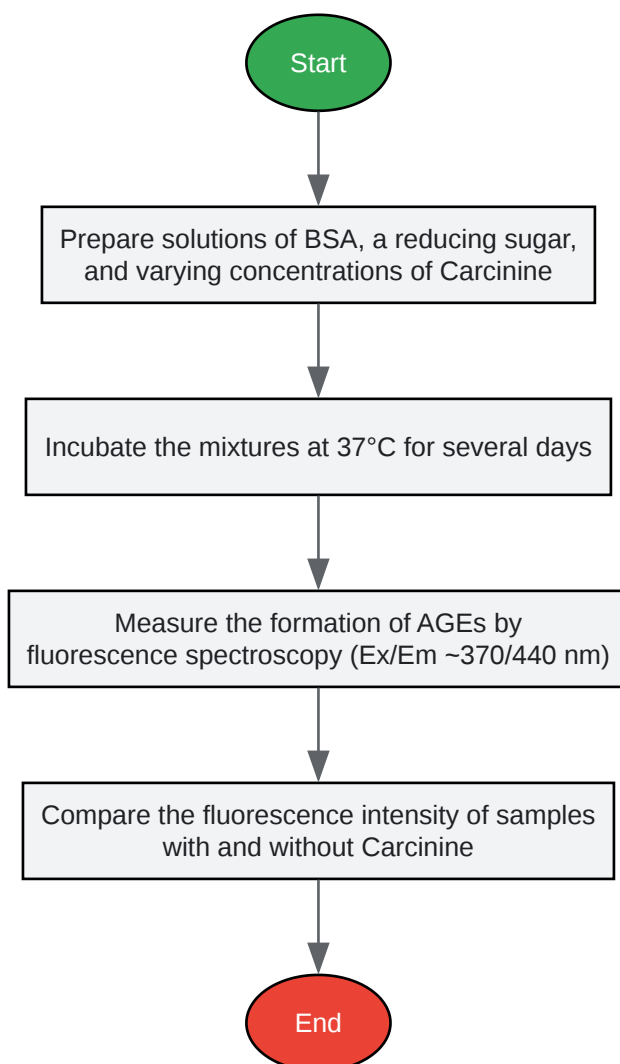
Scavenging (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample and A_{sample} is the absorbance of the reaction mixture.

In Vitro Anti-Glycation Assay

Objective: To assess the ability of **carcinine dihydrochloride** to inhibit the formation of advanced glycation end-products (AGEs).

Methodology: An in vitro model using bovine serum albumin (BSA) and a reducing sugar (e.g., fructose or glucose) is frequently used.

Workflow:



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Caption: Workflow for an in vitro anti-glycation assay.

Data Analysis: The percentage of inhibition of AGE formation is calculated by comparing the fluorescence intensity of the samples containing carbinine to the control (BSA and sugar alone).

Summary and Future Directions

Carcinine dihydrochloride is a promising molecule with a well-defined chemical structure and a diverse range of biological activities. Its ability to act as a selective histamine H3 receptor antagonist, a potent antioxidant, and an effective anti-glycation agent makes it a valuable tool for research and a potential candidate for therapeutic development in various fields, including neuroscience, and anti-aging medicine. Further research is warranted to fully elucidate its mechanisms of action in vivo and to explore its therapeutic potential in clinical settings.

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